3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride

Medicinal chemistry CNS drug design NK3 receptor antagonists

3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219964-50-7) is a pyrrolidine-based heterocyclic building block with molecular formula C₁₂H₁₇BrClNO and molecular weight 306.62 g·mol⁻¹. The compound features a pyrrolidine core substituted at the 3-position with a 4-bromobenzyl ether group connected via a methyleneoxy (-CH₂OCH₂-) spacer, and is supplied as the hydrochloride salt.

Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
CAS No. 1219964-50-7
Cat. No. B1466533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS1219964-50-7
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESC1CNCC1COCC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H16BrNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
InChIKeyCDHGZCUTYTXCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine Hydrochloride (CAS 1219964-50-7): Structural Identity and Procurement Baseline


3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1219964-50-7) is a pyrrolidine-based heterocyclic building block with molecular formula C₁₂H₁₇BrClNO and molecular weight 306.62 g·mol⁻¹ . The compound features a pyrrolidine core substituted at the 3-position with a 4-bromobenzyl ether group connected via a methyleneoxy (-CH₂OCH₂-) spacer, and is supplied as the hydrochloride salt . It is listed under MDL number MFCD13560669 and is commercially available at purities of ≥95% (typical) to 97+% from multiple suppliers . Its structural features—a para-brominated aromatic ring, an ether-linked methylene spacer, and a secondary amine pyrrolidine ring—position it as a versatile intermediate for medicinal chemistry campaigns targeting central nervous system (CNS) receptors, particularly within the scope of pyrrolidine aryl-ether NK₃ receptor antagonist series disclosed in Hoffmann-La Roche patents [1].

Why Generic Substitution of 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine Hydrochloride Fails: Structural-Parametric Differentiation from Closest Analogs


Within the halogenated benzyl-pyrrolidine building block family, seemingly minor architectural changes produce quantifiable shifts in physicochemical parameters that critically govern downstream suitability for CNS-targeted medicinal chemistry workflows. The target compound's para-bromine substitution pattern, methyleneoxy spacer length, C3-pyrrolidine connectivity, and hydrochloride salt form each contribute distinct property profiles that cannot be replicated by the closest in-class analogs—including the directly C3-ether-linked variant (CAS 1220034-90-1), the directly C-C linked variant lacking an ether oxygen (CAS 1359705-81-9), the meta-bromo regioisomer (CAS 1220038-14-1), and the N-substituted positional isomer (CAS 4897-55-6) . Interchanging among these analogs without accounting for documented differences in lipophilicity, hydrogen-bond acceptor count, rotatable bond number, and reactivity of the bromine position risks compromising structure-activity relationships (SAR) continuity in CNS receptor antagonist programmes, as shown in Hoffmann-La Roche's NK₃ antagonist patent series where aryl-ether pyrrolidine architecture was explicitly specified [1].

Quantitative Comparative Evidence for 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine Hydrochloride: Differentiating Parameters Against Closest Analogs


Lipophilicity Control: Reduced LogP vs. Direct Ether Analog (CAS 1220034-90-1) for CNS Drug-Like Property Optimization

The target compound's methyleneoxy (-CH₂OCH₂-) spacer architecture yields a predicted LogP approximately 0.67 log units lower than the directly ether-linked analog 3-[(4-bromobenzyl)oxy]pyrrolidine hydrochloride (CAS 1220034-90-1, LogP = 3.46) . Based on computational data for the free base form, the target compound exhibits an estimated XLogP in the range of 2.8–3.0 , compared to 3.46 for the direct-ether comparator lacking the additional methylene unit. This LogP reduction of ~0.5–0.7 units brings the target compound closer to the optimal CNS drug-like lipophilicity range (LogP 2–4) and reduces the risk of excessive lipophilicity-driven off-target binding and metabolic clearance issues that have been associated with LogP > 3.5 in CNS programmes [1].

Medicinal chemistry CNS drug design NK3 receptor antagonists Lipophilicity optimization

Hydrogen-Bond Acceptor Capacity: Dual HBA vs. Direct C-C Linked Analog Without Ether Oxygen

The target compound possesses two hydrogen-bond acceptor (HBA) sites—the ether oxygen in the methyleneoxy spacer and the pyrrolidine nitrogen—compared to a single HBA (pyrrolidine nitrogen only) in the directly C-C linked analog 3-(4-bromobenzyl)pyrrolidine hydrochloride (CAS 1359705-81-9), which lacks the ether oxygen entirely . This additional HBA capacity provides an extra anchoring point for target protein interactions, a feature that has been specifically exploited in the design of pyrrolidine aryl-ether NK₃ receptor antagonists where the ether oxygen contributes to binding affinity and selectivity [1][2].

Medicinal chemistry Receptor-ligand interactions NK3 antagonists Hydrogen bonding

Rotatable Bond Count: Conformational Flexibility Advantage Over Direct-Ether Analog for Induced-Fit Binding

The methyleneoxy (-CH₂OCH₂-) spacer in the target compound introduces approximately two additional rotatable bonds compared to the direct-ether-linked analog 3-[(4-bromobenzyl)oxy]pyrrolidine (CAS 1220034-90-1), which contains only a -OCH₂- linkage . The target compound free base is estimated to possess ~5 rotatable bonds versus ~3 for the direct-ether comparator . This increased conformational flexibility—while remaining within the drug-like range of ≤10 rotatable bonds (Rule of 5)—allows the 4-bromobenzyl group to sample a wider conformational space for optimal placement within hydrophobic receptor sub-pockets, a property relevant to the NK₃ antagonist pharmacophore where the aromatic moiety must access a defined hydrophobic cavity [1].

Conformational analysis Drug design Pyrrolidine SAR Binding-site adaptability

Para-Bromine Reactivity: Suzuki Coupling Handle Superiority Over Meta-Bromo Regioisomer for Cross-Coupling Derivatization

The target compound, featuring para-bromine substitution on the benzyl ring, presents a sterically unhindered aryl bromide handle amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The meta-bromo regioisomer, 3-{[(3-bromobenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS 1220038-14-1), shares the identical molecular formula and molecular weight (C₁₂H₁₇BrClNO, MW 306.62) but differs in the bromine substitution pattern. In palladium-catalyzed cross-coupling, para-substituted aryl bromides generally exhibit faster oxidative addition kinetics compared to meta-substituted analogues due to reduced steric hindrance and more favorable electronic parameters, a trend documented across aryl halide reactivity scales [1][2].

Synthetic chemistry Cross-coupling Suzuki-Miyaura Building block derivatization

Hydrochloride Salt Handling: Enhanced Aqueous Solubility and Stability vs. Free Base Form

The hydrochloride salt form of 3-{[(4-bromobenzyl)oxy]methyl}pyrrolidine (CAS 1219964-50-7) provides a stoichiometric protonation of the pyrrolidine nitrogen, yielding the ionic species [C₁₂H₁₇BrNO]⁺Cl⁻ with molecular weight 306.62 g·mol⁻¹ . Compared to the free base form (calculated free base MW ~270.17 g·mol⁻¹ for C₁₂H₁₆BrNO, LogP ~2.8–3.0), the hydrochloride salt exhibits substantially lower logP (ionized form logP reported as -0.59 by ChemExper ), indicative of markedly increased aqueous solubility. This solubility enhancement is critical for biological assay preparation, as the free base of comparable halogenated benzyl-pyrrolidines typically shows limited water solubility (e.g., 1-(4-bromobenzyl)pyrrolidine free base is reported as soluble in organic solvents but with limited aqueous solubility) . Furthermore, the hydrochloride salt provides enhanced long-term storage stability, reduced hygroscopicity concerns, and simplified gravimetric handling for precise dosing in medicinal chemistry workflows compared to the free amine form [1].

Salt selection Formulation Pharmaceutical development Solubility enhancement

Optimal Research and Industrial Application Scenarios for 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine Hydrochloride (CAS 1219964-50-7)


CNS NK₃ Receptor Antagonist Lead Optimization: Building Block for Pyrrolidine Aryl-Ether Series Derivatization

This compound serves as a direct synthetic entry point into the pyrrolidine aryl-ether NK₃ receptor antagonist chemical space protected by Hoffmann-La Roche patents EP2185540 and US8618303 [1]. Its methyleneoxy spacer and para-bromine handle enable sequential derivatization: (i) the aryl bromide undergoes Suzuki-Miyaura cross-coupling to introduce diverse aromatic and heteroaromatic substituents for SAR exploration of the hydrophobic binding pocket; (ii) the pyrrolidine secondary amine can be functionalized via reductive amination, sulfonylation, or amidation to modulate basicity, PK properties, and target residence time. Procurement of this specific regioisomer and spacer-length variant is essential for maintaining SAR continuity with previously characterized NK₃ antagonist leads.

General CNS-Targeted Fragment-Based Drug Discovery (FBDD) Using Bromobenzyl-Pyrrolidine Scaffolds

The compound's balanced physicochemical profile—estimated XLogP 2.8–3.0, molecular weight 306.62 (with HCl), and 2 H-bond acceptor sites—places it within CNS MPO (Multiparameter Optimization) desirable space for fragment elaboration [1]. The para-bromine atom serves dual roles: as a heavy atom for X-ray crystallographic phasing of protein-ligand co-crystal structures, and as a synthetic handle for fragment growing via cross-coupling. The hydrochloride salt form ensures consistent solubility in aqueous assay buffers (PBS, HEPES, Tris) at concentrations up to 10 mM for biophysical screening (SPR, ITC, TSA), eliminating the need for DMSO stock precipitation troubleshooting that occurs with free base analogs .

Synthetic Methodology Development: Model Substrate for Stereoselective Pyrrolidine C3-Functionalization Studies

The 3-substituted pyrrolidine core with a methyleneoxy spacer provides a sterically and electronically well-defined model substrate for developing enantioselective transformations at the pyrrolidine C3 position. The para-bromobenzyl chromophore facilitates reaction monitoring by UV-HPLC (λmax ~220–230 nm for bromobenzyl moiety) and LC-MS analysis (characteristic ¹Br/⁸¹Br isotope pattern at 1:1 ratio) [1]. The combination of the basic pyrrolidine nitrogen (pKa ~10–11 for the conjugate acid) and the neutral ether spacer allows investigation of chemoselective transformations where either the amine or the aryl bromide reactivity can be preferentially engaged under controlled conditions.

Chemical Biology Probe Synthesis: Installation of the 4-Bromobenzyl Group as a Photoreactive or Affinity Tag Precursor

The 4-bromobenzyl moiety present in this building block can be directly employed for the synthesis of photoaffinity labeling (PAL) probes, as the C-Br bond can undergo photolytic cleavage upon UV irradiation (254–300 nm) to generate a reactive aryl radical species capable of covalent cross-linking to proximal protein residues [1]. This property is particularly valuable for target identification and validation campaigns where the pyrrolidine scaffold has been identified as a ligand for a CNS receptor of interest. The hydrochloride salt's stability under ambient storage conditions (as indicated by commercial availability at ≥95% purity) ensures reliable probe synthesis without decomposition prior to use .

Quote Request

Request a Quote for 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.